molecular formula C13H8N4O5 B5112938 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid

Cat. No. B5112938
M. Wt: 300.23 g/mol
InChI Key: OQGYGSMIHWVJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid, also known as NBD-BA, is a fluorescent probe that has been widely used in scientific research. This compound is commonly used to label proteins, peptides, and other biomolecules for fluorescence detection and imaging. NBD-BA is a versatile tool that has many applications in biochemistry, biophysics, and molecular biology.

Mechanism of Action

The mechanism of action of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is based on its fluorescence properties. When excited by a light source, 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid emits a fluorescent signal that can be detected by a fluorescence detector. The intensity of the fluorescent signal is proportional to the amount of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid present in the sample. This allows for the detection and quantification of labeled biomolecules.
Biochemical and Physiological Effects:
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is its high sensitivity and selectivity for labeling biomolecules. Its fluorescence properties make it a valuable tool for studying the structure and function of biomolecules. However, one limitation of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid is its susceptibility to photobleaching, which can result in a loss of fluorescence signal over time.

Future Directions

There are many future directions for the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in scientific research. One direction is the development of new labeling strategies that can improve the sensitivity and selectivity of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid for specific biomolecules. Another direction is the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in live-cell imaging studies to study the dynamics of biomolecules in real-time. Additionally, the use of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid in combination with other labeling strategies, such as FRET and superresolution microscopy, could lead to new insights into the structure and function of biomolecules.

Synthesis Methods

The synthesis of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid involves the reaction of 2-aminobenzoic acid with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid.

Scientific Research Applications

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has been widely used in scientific research for labeling and detecting biomolecules. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence detection and imaging. 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid has also been used to study protein-protein interactions, membrane transport, and enzyme activity. Its fluorescence properties make it a valuable tool for studying the structure and function of biomolecules.

properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5/c18-13(19)7-3-1-2-4-8(7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGYGSMIHWVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331222
Record name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid

CAS RN

333433-90-2
Record name 2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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